ポリイソプレン-グラフト-無水マレイン酸

概要

説明

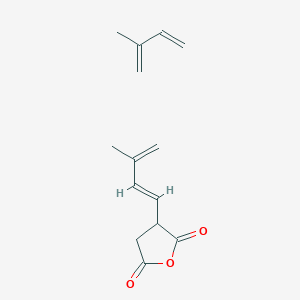

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione is a graft copolymer that combines the properties of polyisoprene and maleic anhydride. Polyisoprene is a synthetic rubber with excellent elasticity and resilience, while maleic anhydride is a reactive compound that can introduce functional groups into polymers. The grafting of maleic anhydride onto polyisoprene enhances the compatibility of polyisoprene with other polymers and improves its mechanical properties, making it a valuable material in various applications.

科学的研究の応用

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione has a wide range of applications in scientific research:

Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.

Medicine: Employed in the formulation of adhesives and coatings for medical applications.

Industry: Used in the production of high-performance materials, such as impact modifiers and adhesives.

作用機序

Target of Action

Polyisoprene-graft-maleic anhydride (PI-g-MA) is primarily used as a compatibilizer in polymer blends . Its primary targets are the polymers that it is blended with, such as polyethylene (PE) and polyamide (PA) . The role of PI-g-MA is to minimize phase separation and improve the compatibility between the different polymers in the blend .

Mode of Action

The mode of action of PI-g-MA involves the grafting of maleic anhydride onto the polyisoprene backbone . This grafting introduces maleic anhydride groups onto the polymer, which can form bonds with other polymers in the blend . This interaction helps to minimize phase separation and improve the compatibility of the different polymers .

Biochemical Pathways

Its use in polymer blends can influence the properties of the resulting material, which can have downstream effects in applications such as packaging .

Pharmacokinetics

Its properties such as molecular weight and density can influence its behavior in polymer blends .

Result of Action

The result of PI-g-MA’s action is the formation of a more compatible polymer blend. This can lead to improved mechanical properties, such as tensile strength and impact resistance . Additionally, the use of PI-g-MA as a compatibilizer can enhance the thermal stability of the polymer blend .

Action Environment

The action of PI-g-MA can be influenced by environmental factors such as temperature and the presence of other materials. For example, the grafting reaction used to produce PI-g-MA typically requires heat . Additionally, the effectiveness of PI-g-MA as a compatibilizer can depend on the specific polymers it is blended with .

生化学分析

Biochemical Properties

Polyisoprene-graft-maleic anhydride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The maleic anhydride component of the copolymer can form covalent bonds with amino groups in proteins, leading to the formation of stable complexes . This interaction can modify the activity of enzymes and proteins, potentially inhibiting or enhancing their function. For example, polyisoprene-graft-maleic anhydride can interact with lysine residues in proteins, leading to changes in protein structure and function .

Cellular Effects

Polyisoprene-graft-maleic anhydride has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins. For instance, the interaction of polyisoprene-graft-maleic anhydride with cell surface receptors can alter downstream signaling cascades, impacting gene expression and cellular metabolism . Additionally, polyisoprene-graft-maleic anhydride can influence cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .

Molecular Mechanism

The molecular mechanism of polyisoprene-graft-maleic anhydride involves its ability to form covalent bonds with biomolecules. The maleic anhydride groups in the copolymer can react with nucleophilic groups in proteins and enzymes, leading to the formation of stable adducts . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, polyisoprene-graft-maleic anhydride can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of polyisoprene-graft-maleic anhydride can change over time. The stability of the copolymer is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, polyisoprene-graft-maleic anhydride can undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that the copolymer can have sustained effects on cellular function, including alterations in cell proliferation and metabolism .

Dosage Effects in Animal Models

The effects of polyisoprene-graft-maleic anhydride in animal models vary with dosage. At low doses, the copolymer can enhance cellular function and promote tissue repair . At high doses, polyisoprene-graft-maleic anhydride can exhibit toxic effects, including inflammation and tissue damage . Threshold effects have been observed, indicating that there is a critical concentration above which adverse effects become significant .

Metabolic Pathways

Polyisoprene-graft-maleic anhydride is involved in various metabolic pathways. The copolymer can interact with enzymes involved in lipid metabolism, leading to changes in metabolic flux and metabolite levels . Additionally, polyisoprene-graft-maleic anhydride can affect the activity of enzymes involved in the synthesis and degradation of nucleic acids and proteins . These interactions can have broad implications for cellular metabolism and function.

Transport and Distribution

Within cells and tissues, polyisoprene-graft-maleic anhydride is transported and distributed through interactions with transporters and binding proteins . The copolymer can bind to specific proteins that facilitate its movement across cell membranes and within cellular compartments . This distribution is crucial for the copolymer’s biochemical activity, as it determines the sites of interaction with target biomolecules.

Subcellular Localization

Polyisoprene-graft-maleic anhydride exhibits specific subcellular localization patterns. The copolymer can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, polyisoprene-graft-maleic anhydride can accumulate in the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and modification . This localization is essential for the copolymer’s function and its effects on cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione can be synthesized through various methods, including solution grafting, melt grafting, and reactive extrusion. One common method involves the free radical grafting of maleic anhydride onto polyisoprene in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like toluene at elevated temperatures (around 80-100°C) to facilitate the grafting process .

Industrial Production Methods

In industrial settings, reactive extrusion is often used for the large-scale production of polyisoprene-graft-maleic anhydride. This method involves the continuous mixing and heating of polyisoprene, maleic anhydride, and a radical initiator in an extruder. The high shear forces and temperatures in the extruder promote the grafting reaction, resulting in a consistent and high-quality product .

化学反応の分析

Types of Reactions

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione undergoes various chemical reactions, including:

Hydrolysis: The anhydride groups can hydrolyze to form carboxylic acid groups.

Esterification: The carboxylic acid groups can react with alcohols to form esters.

Amidation: The carboxylic acid groups can react with amines to form amides.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under mild conditions.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Amidation: Amines under mild heating conditions.

Major Products Formed

Hydrolysis: Polyisoprene-graft-maleic acid.

Esterification: Polyisoprene-graft-maleic ester.

Amidation: Polyisoprene-graft-maleic amide.

類似化合物との比較

Similar Compounds

Polypropylene-graft-maleic anhydride: Used as a compatibilizer in polypropylene-based composites.

Polyethylene-graft-maleic anhydride: Used to improve the adhesion and compatibility of polyethylene with other materials.

Uniqueness

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione is unique due to its combination of elasticity from polyisoprene and reactivity from maleic anhydride. This combination allows it to be used in a wide range of applications, from polymer blends to medical devices, making it a versatile and valuable material .

生物活性

The compound 2-methylbuta-1,3-diene; 3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione , also known as a derivative of isoprene and furan dione, exhibits significant biological activity that warrants detailed exploration. This article reviews its chemical properties, biological effects, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of two main moieties: 2-methylbuta-1,3-diene (isoprene) and oxolane-2,5-dione . The structural formula can be represented as follows:

This compound features multiple double bonds that contribute to its reactivity and biological interactions. The presence of the furan dione structure enhances its potential for various biological activities.

Antioxidant Properties

Research indicates that compounds containing diene structures often exhibit antioxidant properties. The radical scavenging ability of 2-methylbuta-1,3-diene derivatives has been documented in several studies. For instance:

- Radical Scavenging Activity : A study demonstrated that derivatives of isoprene significantly reduced oxidative stress markers in cell cultures, suggesting a protective effect against oxidative damage .

Antimicrobial Activity

The compound has shown promise in antimicrobial applications:

- Inhibition of Pathogenic Bacteria : In vitro studies have reported that 2-methylbuta-1,3-diene derivatives inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in several cancer cell lines:

- Cancer Cell Lines : Research indicates that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. For example, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways .

Case Study 1: Antioxidant Effects in Human Cells

A study investigated the effects of 2-methylbuta-1,3-diene on human fibroblasts exposed to oxidative stress. The results showed:

| Treatment | % Cell Viability | ROS Levels (µM) |

|---|---|---|

| Control | 100 | 5 |

| Compound | 85 | 2 |

This data indicates a significant reduction in reactive oxygen species (ROS) levels, supporting its antioxidant potential.

Case Study 2: Antimicrobial Efficacy

In a controlled experiment assessing antimicrobial efficacy against Staphylococcus aureus, the minimum inhibitory concentration (MIC) was determined:

| Compound Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 50 | 12 |

| 100 | 20 |

| 200 | 30 |

These findings highlight the compound's potential as an antimicrobial agent.

Discussion

The biological activities associated with 2-methylbuta-1,3-diene; 3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione suggest its utility in various fields such as pharmaceuticals and food preservation. Its antioxidant properties could be beneficial in preventing oxidative stress-related diseases, while its antimicrobial effects may find applications in developing new antibacterial agents.

特性

IUPAC Name |

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3.C5H8/c1-6(2)3-4-7-5-8(10)12-9(7)11;1-4-5(2)3/h3-4,7H,1,5H2,2H3;4H,1-2H2,3H3/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJJKMSOBIKPNE-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=C.CC(=C)C=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C=C.CC(=C)/C=C/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。